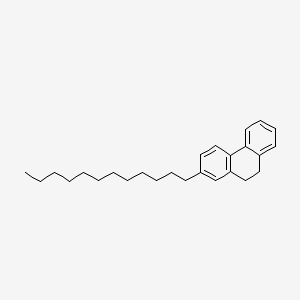

Phenanthrene, 2-dodecyl-9,10-dihydro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenanthrene, 2-dodecyl-9,10-dihydro- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon This compound is characterized by the addition of a dodecyl group at the second position and the reduction of the 9,10 double bond, resulting in a saturated ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenanthrene, 2-dodecyl-9,10-dihydro- can be achieved through a palladium-catalyzed Heck reaction followed by a reverse Diels-Alder reaction. This method involves the use of a suitable starting material, such as 9,10-dihydrophenanthrene, and a dodecyl halide. The reaction conditions typically include the use of a palladium catalyst, a base, and an appropriate solvent .

Industrial Production Methods

Industrial production of phenanthrene, 2-dodecyl-9,10-dihydro- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The scalability of the palladium-catalyzed Heck reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Phenanthrene, 2-dodecyl-9,10-dihydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.

Reduction: Further reduction can lead to fully saturated phenanthrene derivatives.

Substitution: The dodecyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.

Major Products

Oxidation: Phenanthrenequinone derivatives.

Reduction: Fully saturated phenanthrene derivatives.

Substitution: Halogenated phenanthrene derivatives.

Scientific Research Applications

Phenanthrene, 2-dodecyl-9,10-dihydro- has several applications in scientific research:

Chemistry: Used as a ligand in catalysis and as a building block for more complex molecules.

Biology: Studied for its interactions with biological macromolecules and potential bioactivity.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of advanced materials and as an additive in lubricants and polymers.

Mechanism of Action

The mechanism of action of phenanthrene, 2-dodecyl-9,10-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s lipophilic nature allows it to easily penetrate cell membranes and interact with intracellular targets. The pathways involved may include modulation of enzyme activity and alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Phenanthrene: The parent compound, lacking the dodecyl group and the reduced 9,10 bond.

9,10-Dihydrophenanthrene: Similar structure but without the dodecyl group.

2-Dodecylphenanthrene: Similar but without the reduced 9,10 bond.

Uniqueness

Phenanthrene, 2-dodecyl-9,10-dihydro- is unique due to the combination of the dodecyl group and the reduced 9,10 bond.

Biological Activity

Phenanthrene, 2-dodecyl-9,10-dihydro- is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its biological activity. This compound is part of a larger family of phenanthrenes known for various biological effects, including antimicrobial and cytotoxic properties. This article explores the biological activity of this specific compound, examining its mechanisms of action, toxicity, and potential applications based on diverse research findings.

Chemical Structure and Properties

Phenanthrene, 2-dodecyl-9,10-dihydro- is characterized by its unique structure which includes a dodecyl chain attached to the phenanthrene core. This structural feature influences its solubility and interaction with biological systems.

Mechanisms of Biological Activity

Research indicates that phenanthrene compounds can exert their biological effects through several mechanisms:

- Uptake Mechanism : A study on Mycobacterium sp. strain RJGII-135 revealed that phenanthrene uptake occurs via passive diffusion initially, followed by a saturable uptake mechanism in induced cells. The apparent affinity constant for uptake was found to be Kt=26±3nM, indicating a strong interaction between the compound and the bacterial cells .

- Genotoxicity : Phenanthrene has been shown to exhibit genotoxic effects in various organisms. A study involving Artemia franciscana demonstrated significant genotoxicity at certain concentrations, suggesting potential risks associated with exposure to this PAH .

- Cytotoxicity and Antimicrobial Activity : Various naturally occurring phenanthrenes have been reported to possess cytotoxic properties against cancer cell lines and antimicrobial activity against bacteria and fungi. These effects are attributed to their ability to disrupt cellular membranes and interfere with metabolic processes .

Case Studies

Several studies have examined the biological activity of phenanthrene derivatives:

- Study on Antimicrobial Effects : Research highlighted that phenanthrenes isolated from plants such as Dendrobium species exhibited significant antimicrobial activity against pathogenic bacteria, supporting their traditional use in medicine .

- Toxicity Assessment : In aquatic organisms like Artemia, exposure to phenanthrene led to observable lethality within 24 hours at concentrations as low as 2 mg/L. The study assessed both nauplii and adult stages, revealing differential sensitivity to the compound .

Table 1: Summary of Biological Activities of Phenanthrene Derivatives

Table 2: Uptake Kinetics of Phenanthrene in Mycobacterium

| Condition | Initial Concentration (nM) | Uptake Rate (nM/s) | Affinity Constant Kt (nM) |

|---|---|---|---|

| Uninduced Cells | Below solubility limit | Rapid passive uptake | Not applicable |

| Induced Cells | Varies | Cumulative over time | 26±3 |

Properties

CAS No. |

55401-77-9 |

|---|---|

Molecular Formula |

C26H36 |

Molecular Weight |

348.6 g/mol |

IUPAC Name |

2-dodecyl-9,10-dihydrophenanthrene |

InChI |

InChI=1S/C26H36/c1-2-3-4-5-6-7-8-9-10-11-14-22-17-20-26-24(21-22)19-18-23-15-12-13-16-25(23)26/h12-13,15-17,20-21H,2-11,14,18-19H2,1H3 |

InChI Key |

WDMSUEBWJIGUCL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC2=C(C=C1)C3=CC=CC=C3CC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.